2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one
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Overview
Description
2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry . This particular compound features a trifluoromethyl group, which is often incorporated into pharmaceuticals to enhance their metabolic stability and bioavailability .
Preparation Methods
The synthesis of 2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one involves multiple steps, typically starting with the formation of the triazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one include other triazole derivatives and compounds with trifluoromethyl groups. These compounds share similar chemical properties and biological activities but may differ in their specific applications and effectiveness . Some examples of similar compounds include:
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Properties
Molecular Formula |
C18H12F3N5OS |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[5-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H12F3N5OS/c19-18(20,21)13-7-3-4-8-14(13)26-15(23-24-17(26)28)10-25-16(27)12-6-2-1-5-11(12)9-22-25/h1-9H,10H2,(H,24,28) |
InChI Key |
IBCBBTNSMHLWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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